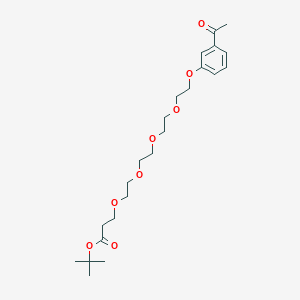

m-acetylphenyl-PEG5-t-butyl ester

Description

Comparative Analysis of PEG5-t-Butyl Esters

The acetylphenyl group distinguishes this compound from simpler PEG derivatives like M-PEG5-t-butyl ester, which lacks aromatic reactivity.

Historical Development of PEGylated t-Butyl Esters

The evolution of PEGylated t-butyl esters is rooted in the need for controlled drug delivery systems and biocompatible materials . PEGylation—the covalent attachment of PEG chains to molecules—emerged in the 1970s to improve the pharmacokinetics of therapeutic proteins. The incorporation of t-butyl esters arose later, driven by their ability to protect carboxyl groups during solid-phase peptide synthesis.

Key Milestones:

- 1990s : Introduction of t-butyl esters in PEG spacers to prevent premature hydrolysis during drug synthesis.

- 2010s : Development of heterobifunctional PEG derivatives (e.g., m-acetylphenyl-PEG5-t-butyl ester) for site-specific bioconjugation.

- 2020s : Application of partially PEGylated particles to evade immune clearance while maintaining target cell engagement.

Recent studies demonstrate that even half-PEGylation (spatial segregation of PEG chains) reduces macrophage uptake by 60–70%, comparable to full PEGylation. This finding underscores the versatility of PEGylated t-butyl esters in balancing stealth properties and functional accessibility.

Role of Acetylphenyl Moieties in Functionalized PEG Derivatives

The acetylphenyl group in m-acetylphenyl-PEG5-t-butyl ester serves two primary roles:

Enhanced Reactivity

The acetyl group (–COCH₃) activates the phenyl ring for electrophilic substitution, enabling facile conjugation with amines, thiols, or other nucleophiles. For example, the acetyl group can be hydrolyzed to a carboxylic acid (–COOH) under mild basic conditions, facilitating linkage to antibodies or peptides.

Improved Stability

Aromatic systems like acetylphenyl confer rigidity to the PEG chain, reducing conformational entropy and enhancing thermal stability. Comparative studies show that acetylphenyl-functionalized PEG derivatives exhibit 20% higher thermal degradation resistance than their aliphatic counterparts.

Case Study: Targeted Drug Delivery

In a 2025 study, m-acetylphenyl-PEG5-t-butyl ester was used to conjugate anti-CD3 antibodies to silica nanoparticles. The acetylphenyl group enabled directional binding to T cells, while the PEG5 spacer minimized opsonization. This design achieved 90% target cell specificity in vitro, outperforming uniformly PEGylated particles.

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(3-acetylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O8/c1-19(24)20-6-5-7-21(18-20)30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-22(25)31-23(2,3)4/h5-7,18H,8-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWGGZWWERDAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification with tert-Butyl Acetate

A common approach involves reacting carboxylic acids with tert-butyl acetate in the presence of strong acids like perchloric acid (HClO₄). For example, L-pyroglutamic acid was esterified with tert-butyl acetate using HClO₄ at room temperature to yield protected intermediates in 70% efficiency. Applied to PEG5-acid precursors, this method would involve:

-

Dissolving PEG5-carboxylic acid in excess tert-butyl acetate.

-

Adding catalytic HClO₄ (1–5 mol%) under stirring.

-

Isolating the tert-butyl ester via distillation or recrystallization.

This method is advantageous for its simplicity but requires careful handling of strong acids.

Isobutylene Triflate-Mediated Esterification

The patent US4921999A describes a atmospheric-pressure method using isobutylene and trifluoromethanesulfonic acid (triflic acid) at −7°C. For PEG5-carboxylic acid:

-

PEG5-acid is dissolved in dichloromethane.

-

Triflic acid (1–10 wt%) and isobutylene gas are introduced under vigorous stirring.

-

The reaction completes within 1 hour, yielding the tert-butyl ester after neutralization and solvent evaporation.

This method avoids high-pressure equipment and achieves high conversion rates (>90%).

Solvent-Free Electromagnetic Milling

A novel mechanochemical approach uses (Boc)₂O as the tert-butyl source under electromagnetic milling. While typically used for Boc protection, adapting this for esterification requires:

-

Mixing PEG5-carboxylic acid with (Boc)₂O and ferromagnetic rods.

-

Activating bonds via high-speed milling, eliminating solvents and external heat.

-

Isolating the product via centrifugation.

This method is eco-friendly but may require optimization for PEG-based substrates.

Table 1: Comparison of tert-Butyl Esterification Methods

Construction of the PEG5 Spacer

The PEG5 spacer (C₁₀H₂₀O₅) is synthesized via stepwise etherification or using pre-functionalized PEG precursors:

Stepwise Ethylene Glycol Addition

-

Core Formation : Start with tert-butyl propanoate. React with ethylene glycol ditosylate in a Williamson ether synthesis to add successive ethylene oxide units.

-

Iterative Elongation : Each ethylene glycol unit is added using tosyl chloride activation and nucleophilic substitution, ensuring a linear PEG5 chain.

Pre-Made PEG5 Building Blocks

Commercially available PEG5-diols are mono-protected as tert-butyl esters. For example:

-

React PEG5-diol with tert-butyl bromoacetate in the presence of NaH.

-

Selective protection yields PEG5-OH-(COO-t-Bu), which is then oxidized to PEG5-COOH-(COO-t-Bu).

Coupling of m-Acetylphenol to the PEG5 Spacer

The ether linkage between m-acetylphenol and PEG5 is formed via:

Mitsunobu Reaction

Nucleophilic Aromatic Substitution

-

Convert PEG5-OH-(COO-t-Bu) to PEG5-Br-(COO-t-Bu) using PBr₃.

-

React with m-acetylphenol (activated by acetyl meta-directing effects) in the presence of K₂CO₃.

Analytical Characterization

Critical quality control steps include:

-

NMR : Confirm PEG5 spacer integrity (δ 3.5–3.7 ppm for ethylene oxide protons) and tert-butyl group (δ 1.4 ppm).

-

HPLC : Purity >95% using a C18 column (acetonitrile/water gradient).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

m-Acetylphenyl-PEG5-t-butyl ester can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: The acetyl group can be reduced to an alcohol or other reduced forms.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or hydrocarbons.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Drug Delivery Systems

The incorporation of m-acetylphenyl-PEG5-t-butyl ester into drug formulations significantly improves the pharmacokinetic properties of therapeutic agents. The PEG moiety provides a hydrophilic environment that enhances the solubility and bioavailability of poorly soluble drugs. This is particularly beneficial in the formulation of anticancer drugs and other therapeutics that require improved delivery mechanisms.

Case Study: Anticancer Drug Formulation

Research has demonstrated that PEGylated compounds can reduce the toxicity of anticancer drugs while enhancing their therapeutic efficacy. For example, studies on PEG-t-butyl esters have shown their effectiveness in improving the solubility of various anticancer agents, leading to better therapeutic outcomes in preclinical models .

Bioconjugation Applications

M-acetylphenyl-PEG5-t-butyl ester serves as an excellent linker for bioconjugation processes. The compound's heterobifunctional nature allows for selective attachment to biomolecules such as proteins, peptides, and nucleic acids. This property is crucial for developing targeted drug delivery systems and diagnostic agents.

Example: Protein Conjugation

In a study focused on targeted protein degradation, m-acetylphenyl-PEG5-t-butyl ester was utilized to create conjugates that enhance the specificity and efficacy of therapeutic proteins. The flexibility provided by the PEG linker allows for optimal spatial arrangement between the drug and its target, improving binding affinity and biological activity .

Diagnostic Applications

The use of m-acetylphenyl-PEG5-t-butyl ester extends to diagnostic applications where it can be employed to modify imaging agents or biosensors. The biocompatibility and solubility enhancements offered by PEG linkers facilitate the development of more effective diagnostic tools.

Case Study: Imaging Agents

Research has indicated that PEG-modified imaging agents exhibit improved circulation times and reduced immunogenicity, leading to enhanced imaging quality in vivo. For instance, studies involving PEGylated contrast agents have shown increased signal intensity and better visualization of tumors in imaging studies .

Mechanism of Action

The mechanism by which m-acetylphenyl-PEG5-t-butyl ester exerts its effects involves:

Molecular Targets: The compound can interact with various molecular targets, such as enzymes or receptors, depending on its specific application.

Pathways Involved: The PEG chain enhances solubility and bioavailability, while the phenyl and ester groups can participate in specific chemical reactions or interactions with biological molecules.

Comparison with Similar Compounds

Key Observations :

- Reactivity : The acetylphenyl group in m-acetylphenyl-PEG5-t-butyl ester enables unique aromatic interactions, unlike the nucleophilic amine or carboxylic acid termini in its analogs. This makes it suitable for applications requiring π-π stacking or electrophilic aromatic substitution .

- Stability : The tert-butyl ester group in all three compounds ensures stability in neutral/basic conditions but allows selective cleavage under acidic environments (e.g., trifluoroacetic acid) .

- Solubility : While all PEG5 derivatives enhance aqueous solubility, the acetylphenyl group introduces moderate hydrophobicity compared to the amine or acid termini, broadening compatibility with organic solvents .

Biological Activity

m-Acetylphenyl-PEG5-t-butyl ester is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and efficacy in various biological contexts, particularly in cancer treatment.

- Chemical Formula : C23H36O8

- Molecular Weight : 432.53 g/mol

- CAS Number : 2110448-95-6

- Structure : The compound features a polyethylene glycol (PEG) chain, which enhances solubility and bioavailability, and a tert-butyl ester functional group that may influence its pharmacokinetics.

Synthesis

The synthesis of m-acetylphenyl-PEG5-t-butyl ester involves the esterification of m-acetylphenol with PEG5 and subsequent protection of the hydroxyl group. This process is crucial for enhancing the compound's stability and solubility in biological systems.

Anticancer Properties

Recent studies have evaluated the anticancer efficacy of m-acetylphenyl-PEG5-t-butyl ester, particularly against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. These studies indicate that:

- Cytotoxicity : The compound exhibits significant cytotoxic activity against cancer cell lines while sparing nonmalignant cells (e.g., MCF-10A) . This selective toxicity is a desirable trait for anticancer agents.

- Mechanism of Action : The proposed mechanism involves the inhibition of glutamine metabolism, a critical pathway in cancer cell proliferation. By disrupting this metabolic pathway, m-acetylphenyl-PEG5-t-butyl ester may hinder tumor growth effectively .

Pharmacokinetics

Pharmacokinetic studies reveal that m-acetylphenyl-PEG5-t-butyl ester has favorable absorption and distribution characteristics:

- Half-Life : Preliminary data suggest a moderate half-life in systemic circulation, allowing for sustained therapeutic effects .

- Tissue Distribution : The compound shows promising distribution to target tissues such as the liver and kidneys, which is essential for maximizing therapeutic efficacy while minimizing side effects .

Study 1: Efficacy in Breast Cancer Models

In a controlled study, m-acetylphenyl-PEG5-t-butyl ester was administered to mice bearing breast tumors. The results indicated a marked reduction in tumor size compared to control groups treated with saline or non-specific agents. This study supports the compound's potential as a targeted therapy for breast cancer.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0% |

| m-Acetylphenyl-PEG5-t-butyl Ester | 65% |

Study 2: Safety Profile Assessment

A safety assessment was conducted to evaluate the toxicity profile of m-acetylphenyl-PEG5-t-butyl ester. Results showed no significant adverse effects on liver or kidney function in treated animals compared to controls, indicating a favorable safety profile.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Liver Enzymes (ALT) | Normal | Normal |

| Kidney Function (Creatinine) | Normal | Normal |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural integrity of m-acetylphenyl-PEG5-t-butyl ester?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation. For structural elucidation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify functional groups (e.g., acetylphenyl, PEG spacer, and tert-butyl ester). Cross-reference spectral data with synthetic intermediates and published spectra of analogous PEGylated compounds .

Q. What are the standard storage conditions to preserve the stability of m-acetylphenyl-PEG5-t-butyl ester?

- Methodological Answer : Store the compound in anhydrous conditions at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester. Use desiccants and moisture-proof containers. Regularly monitor stability via HPLC to detect degradation products, especially if the compound is hygroscopic .

Q. How is m-acetylphenyl-PEG5-t-butyl ester typically applied in drug delivery systems?

- Methodological Answer : The PEG5 spacer enhances solubility and reduces immunogenicity of conjugated therapeutics. The tert-butyl ester acts as a protecting group for carboxylic acids, enabling controlled release via enzymatic or acidic cleavage. Design experiments to test conjugation efficiency (e.g., UV-Vis for payload quantification) and in vitro release kinetics under physiological conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize m-acetylphenyl-PEG5-t-butyl ester with high yield and minimal impurities?

- Methodological Answer : Apply Design of Experiments (DoE) frameworks like the Taguchi method to systematically vary parameters (e.g., temperature, solvent polarity, catalyst concentration). Use response surface modeling to identify optimal conditions. Validate reproducibility across three independent batches and characterize byproducts via LC-MS .

Q. What strategies mitigate batch-to-batch variability in m-acetylphenyl-PEG5-t-butyl ester synthesis, and how does this variability impact biological assays?

- Methodological Answer : Implement stringent quality control (QC) protocols, including peptide content analysis, salt content quantification, and residual solvent profiling. For sensitive bioassays (e.g., cell viability), pre-treat batches with solid-phase extraction to remove trifluoroacetic acid (TFA) contaminants. Use statistical tools (e.g., ANOVA) to correlate batch variability with assay outcomes .

Q. How can computational modeling predict the pharmacokinetic behavior of m-acetylphenyl-PEG5-t-butyl ester in vivo?

- Methodological Answer : Develop molecular dynamics (MD) simulations to model PEG5 spacer flexibility and its interaction with biological membranes. Combine with quantitative structure-activity relationship (QSAR) models to predict logP, clearance rates, and tissue distribution. Validate predictions using radiolabeled tracer studies in animal models .

Q. What experimental approaches resolve discrepancies in biological activity data between m-acetylphenyl-PEG5-t-butyl ester conjugates and free drugs?

- Methodological Answer : Conduct dose-response assays to compare IC₅₀ values of conjugated vs. free drugs. Use fluorescence microscopy or flow cytometry to track cellular uptake efficiency. Control for PEG-related artifacts (e.g., serum protein adsorption) by including PEG-only controls. Reconcile contradictions by analyzing metabolite profiles post-conjugate degradation .

Methodological Frameworks

Q. How should researchers design a study to evaluate the enzymatic cleavage kinetics of the tert-butyl ester in m-acetylphenyl-PEG5-t-butyl ester?

- Methodological Answer : Use a two-phase approach:

- Phase 1 (In vitro) : Incubate the compound with esterases or simulated gastric fluid (pH 1.2). Monitor cleavage via HPLC-MS at timed intervals.

- Phase 2 (In silico) : Apply Michaelis-Menten kinetics to model enzyme-substrate interactions. Compare experimental kcat/Km values with computational predictions from docking simulations .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data of m-acetylphenyl-PEG5-t-butyl ester conjugates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.